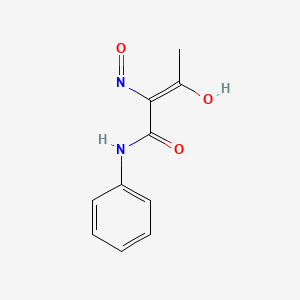

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Übersicht

Beschreibung

“(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide” is a compound that contains several functional groups. The “2Z” indicates the configuration of the double bond, the “hydroxyimino” refers to a hydroxyl group (-OH) and an imino group (=NH) on the same carbon, “3-oxo” indicates a carbonyl group (=O) on the third carbon, and “N-phenylbutanamide” suggests the presence of a phenyl group (a benzene ring) attached to a butanamide group (a four-carbon chain with a carboxamide group).

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenylbutanamide precursor with a hydroxyimino compound. The exact conditions and reagents would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a butanamide chain, and a hydroxyimino group. The “2Z” configuration would mean that the hydrogen atoms on the second carbon are on opposite sides of the double bond.Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The hydroxyimino group could potentially tautomerize to a carbonyl group, and the amide group could participate in various reactions such as hydrolysis or condensation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of both polar (hydroxyimino, amide) and nonpolar (phenyl) groups would likely make it amphiphilic. Its exact properties (such as solubility, melting point, etc.) would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Neuroprotective Effects

One study explored the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds structurally related to "(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide," evaluating their anticonvulsant and neuroprotective effects. The research highlighted a specific derivative that emerged as an effective anticonvulsant with promising neuroprotective effects, suggesting potential applications in developing safer anticonvulsant medications (Hassan, Khan, & Amir, 2012).

Chemical Synthesis Enhancements

Another study presented a palladium(II)-catalyzed method for the direct α,α-dichlorination of β-dicarbonyl compounds, including "(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide." This novel procedure offers an efficient route to α,α-dichlorinated products, showcasing the compound's role in facilitating chemical syntheses (Liu et al., 2013).

Spirocyclic Compounds Synthesis

Research on the stereoselective synthesis of spiro[tetrahydropyran-3,3'-oxindole] derivatives demonstrated the use of related compounds in coupling reactions to produce spiro-oxindole derivatives. This innovative strategy highlights the compound's utility in synthesizing complex spirocycles, valuable in medicinal chemistry (Reddy et al., 2014).

Phosphine-free Ligands in Catalysis

A study found that certain 1,3-dicarbonyl compounds, akin to "(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide," serve as efficient, cost-effective, and phosphine-free ligands in Pd-catalyzed Heck and Suzuki reactions. This discovery points to the compound's potential in enhancing the efficiency and sustainability of important catalytic processes (Cui et al., 2007).

Safety And Hazards

As with any chemical compound, handling “(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide” would require appropriate safety precautions. Without specific information, it’s hard to predict its exact toxicity or environmental impact.

Zukünftige Richtungen

The study and application of this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be used as a building block in synthetic chemistry.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and further studies would be needed.

Eigenschaften

IUPAC Name |

(E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVFHMLPFAZHEW-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)NC1=CC=CC=C1)\N=O)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423378, DTXSID101246305 | |

| Record name | 2-(hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide | |

CAS RN |

2352-40-1, 127745-40-8 | |

| Record name | 2-(hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

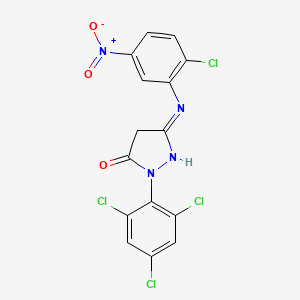

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)

![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)

![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)

![2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid](/img/structure/B1436485.png)

![2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1436486.png)